An In-Depth Technical Guide to Amino-(2,3-dichloro-phenyl)-acetic Acid: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to Amino-(2,3-dichloro-phenyl)-acetic Acid: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-(2,3-dichloro-phenyl)-acetic acid, systematically known as 2-Amino-2-(2,3-dichlorophenyl)acetic acid, is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry. Its rigid structure, conferred by the dichlorinated phenyl ring, makes it a valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential pharmacological relevance, offering a technical resource for professionals engaged in drug discovery and development.
It is crucial to distinguish this compound from its structural isomer, 2-[(2,3-Dichlorophenyl)amino]phenylacetic acid (CAS 70172-32-6), with which it can be confused due to nomenclature similarities. The subject of this guide is the α-amino acid, where the amino and dichlorophenyl groups are attached to the same carbon atom.
Chemical and Physical Properties
2-Amino-2-(2,3-dichlorophenyl)acetic acid is a white to off-white solid. Its core structure consists of a chiral center at the α-carbon, bonded to an amino group, a carboxylic acid group, a hydrogen atom, and a 2,3-dichlorophenyl moiety. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and steric bulk, which in turn can affect its binding affinity and metabolic stability when incorporated into larger molecules.
Table 1: Physicochemical Properties of 2-Amino-2-(2,3-dichlorophenyl)acetic acid
| Property | Value | Source |
| IUPAC Name | 2-Amino-2-(2,3-dichlorophenyl)acetic acid | N/A |
| CAS Number | 318270-11-0 | [1][2][3] |
| Molecular Formula | C₈H₇Cl₂NO₂ | [2][4] |
| Molecular Weight | 220.05 g/mol | [4] |
| Appearance | Powder or liquid | [2] |
| Purity | ≥95% - 97% | [1][2][4] |
| Storage | Store in a tightly closed container | [2] |
Synthesis and Reactivity
The synthesis of α-aryl-α-amino acids like 2-Amino-2-(2,3-dichlorophenyl)acetic acid can be achieved through several established organic chemistry methodologies. The choice of synthetic route often depends on the desired scale, stereochemical control, and the availability of starting materials. Two of the most classical and adaptable methods for this class of compounds are the Strecker synthesis and the Bucherer-Bergs reaction.
Conceptual Synthetic Pathway: The Strecker Synthesis
The Strecker synthesis is a powerful method for the preparation of α-amino acids. The reaction proceeds in two main steps, starting from an aldehyde.
Step 1: Formation of the α-aminonitrile. The synthesis would commence with 2,3-dichlorobenzaldehyde. This aldehyde is reacted with ammonia (or an ammonium salt like ammonium chloride) to form an imine in situ. Subsequent nucleophilic attack by a cyanide source, such as potassium cyanide, on the imine carbon yields the corresponding α-aminonitrile.
Step 2: Hydrolysis of the α-aminonitrile. The α-aminonitrile is then subjected to hydrolysis, typically under acidic or basic conditions. This converts the nitrile group into a carboxylic acid, affording the final product, 2-Amino-2-(2,3-dichlorophenyl)acetic acid.
Caption: Conceptual workflow of the Strecker synthesis for 2-Amino-2-(2,3-dichlorophenyl)acetic acid.
Detailed Experimental Protocol (Hypothetical Strecker Synthesis)
This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.
Materials:
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2,3-Dichlorobenzaldehyde
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Ammonium chloride (NH₄Cl)
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Potassium cyanide (KCN)
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Methanol (MeOH)
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Concentrated Hydrochloric Acid (HCl)
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Diethyl ether
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Sodium hydroxide (NaOH)
Procedure:
Part A: Synthesis of α-Amino-2-(2,3-dichlorophenyl)acetonitrile
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In a well-ventilated fume hood, dissolve 2,3-dichlorobenzaldehyde (1 equivalent) in methanol.
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Add a solution of ammonium chloride (1.2 equivalents) in water to the aldehyde solution with stirring.
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Cool the mixture in an ice bath and slowly add a solution of potassium cyanide (1.1 equivalents) in water, ensuring the temperature remains below 10 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.
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Allow the reaction mixture to stir at room temperature overnight.
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Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Part B: Hydrolysis to 2-Amino-2-(2,3-dichlorophenyl)acetic acid
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Add concentrated hydrochloric acid to the crude α-aminonitrile.
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Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to room temperature and neutralize with a concentrated solution of sodium hydroxide to precipitate the amino acid.
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Filter the solid product, wash with cold water, and then with a small amount of cold ethanol.
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Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to obtain pure 2-Amino-2-(2,3-dichlorophenyl)acetic acid.
Pharmacological Significance and Applications in Drug Design
While specific biological activity data for 2-Amino-2-(2,3-dichlorophenyl)acetic acid is not extensively published, its utility is primarily as a key intermediate in the synthesis of more complex, pharmacologically active molecules. The incorporation of unnatural amino acids like this one is a common strategy in medicinal chemistry to modulate the properties of drug candidates.
Rationale for Use in Drug Scaffolds
The introduction of a dichlorophenylglycine moiety into a peptide or small molecule can confer several advantageous properties:
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Conformational Constraint: The bulky dichlorophenyl group can restrict the rotational freedom of the molecule, locking it into a specific conformation that may enhance binding to a biological target.
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Increased Lipophilicity: The chlorine atoms increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.
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Metabolic Stability: The presence of the halogen atoms can block sites of metabolic oxidation, thereby increasing the half-life of the drug.
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Modulation of Electronic Properties: The electron-withdrawing nature of the chlorine atoms can alter the pKa of the amino and carboxylic acid groups, influencing ionization at physiological pH and potentially affecting receptor interactions.
Potential Therapeutic Areas
Based on the known activities of structurally related compounds, 2-Amino-2-(2,3-dichlorophenyl)acetic acid is a promising building block for the development of agents targeting:
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Central Nervous System (CNS) Disorders: Phenylglycine derivatives have been explored as modulators of glutamate receptors, which are implicated in a variety of neurological and psychiatric conditions. The unique substitution pattern of this compound could lead to novel selectivity profiles.
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Infectious Diseases: The structural motif is found in compounds with potential antibacterial and antifungal properties. This amino acid could be incorporated into peptidomimetics or other scaffolds to develop new anti-infective agents.[5]
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Oncology: The rigid nature of this amino acid can be exploited to design potent and selective enzyme inhibitors or receptor antagonists for cancer therapy.
Caption: The role of 2-Amino-2-(2,3-dichlorophenyl)acetic acid in drug development.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of 2-Amino-2-(2,3-dichlorophenyl)acetic acid. The following techniques are recommended:
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Signals corresponding to the aromatic protons, the α-proton, and the exchangeable protons of the amino and carboxylic acid groups. ¹³C NMR: Resonances for the aromatic carbons, the α-carbon, and the carboxyl carbon. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, and C-Cl stretches. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound, with retention time dependent on the column and mobile phase used. |
| Melting Point Analysis | A sharp melting point range, indicative of a pure crystalline solid. |
Safety and Handling
As with all laboratory chemicals, 2-Amino-2-(2,3-dichlorophenyl)acetic acid should be handled with appropriate care.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
2-Amino-2-(2,3-dichlorophenyl)acetic acid is a valuable and versatile building block for the synthesis of novel drug candidates. Its unique structural features provide medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. While further research is needed to fully elucidate its own biological activity, its role as a key intermediate in the development of therapeutics for a range of diseases is well-established. This guide serves as a foundational resource for researchers looking to leverage the potential of this important molecule in their drug discovery programs.
References
Sources
- 1. 2-amino-2-(2,3-dichlorophenyl)acetic acid, CasNo.318270-11-0 NovaChemistry United Kingdom [nova-chemistry.lookchem.com]
- 2. 2-Amino-2-(2,3-dichlorophenyl)acetic Acid, CasNo.318270-11-0 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 3. arctomsci.com [arctomsci.com]
- 4. 2-Amino-2-(2,3-dichlorophenyl)aceticAcid , ≥95% , 318270-11-0 - CookeChem [cookechem.com]
- 5. 2-Amino-2-(2,5-dichlorophenyl)acetic acid [myskinrecipes.com]
